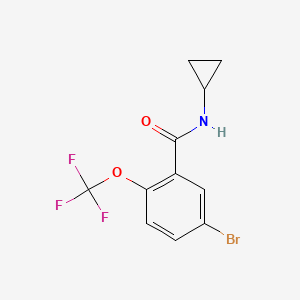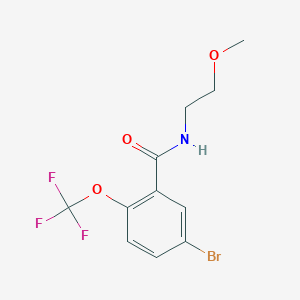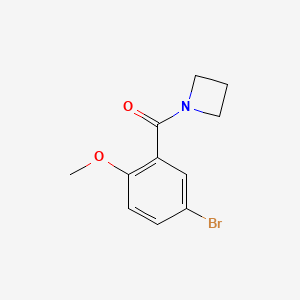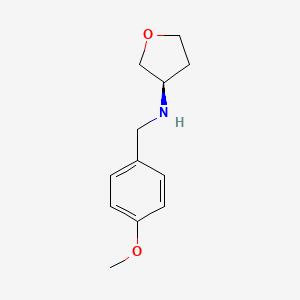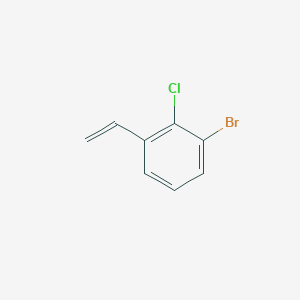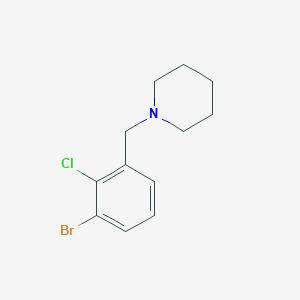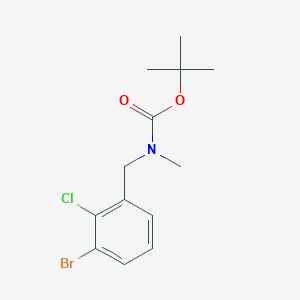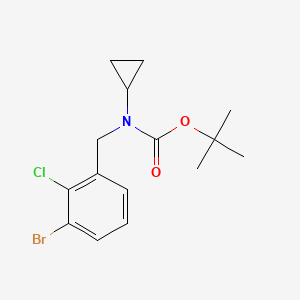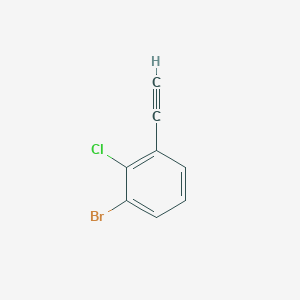
1-Bromo-2-chloro-3-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-chloro-3-ethynylbenzene is an organic compound that belongs to the class of haloalkynes It is characterized by the presence of bromine, chlorine, and an ethynyl group attached to a benzene ring
準備方法
The synthesis of 1-Bromo-2-chloro-3-ethynylbenzene can be achieved through several routes. One common method involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting from 2-chloroaniline, diazotization followed by a Sandmeyer reaction can introduce the bromine atom . Another approach involves the use of aryltrimethylgermanium substrates for facile aromatic chlorination and bromination . Industrial production methods typically involve large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
1-Bromo-2-chloro-3-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Sonogashira coupling with alkynes to form bromo tolane derivatives.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions to form different functional groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like m-chloroperbenzoic acid for oxidation reactions. Major products formed from these reactions include substituted benzene derivatives and various bromo and chloro compounds.
科学的研究の応用
1-Bromo-2-chloro-3-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-2-chloro-3-ethynylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-Bromo-2-chloro-3-ethynylbenzene can be compared with other haloalkynes and halobenzenes:
1-Bromo-2-ethynylbenzene: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloro-2-ethynylbenzene: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
1-Bromo-3-chloro-2-ethynylbenzene: A positional isomer with different reactivity due to the position of the substituents.
特性
IUPAC Name |
1-bromo-2-chloro-3-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXOPBPIAPTVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
